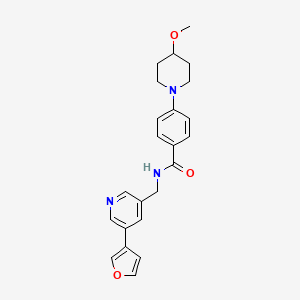

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-22-6-9-26(10-7-22)21-4-2-18(3-5-21)23(27)25-14-17-12-20(15-24-13-17)19-8-11-29-16-19/h2-5,8,11-13,15-16,22H,6-7,9-10,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDMNYLGWCJGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound that incorporates furan, pyridine, and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Pyridine Ring | Pyridine |

| Piperidine Ring | Piperidine |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, derivatives containing furan and pyridine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 0.5 µg/mL, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity. For example, certain pyrazole derivatives exhibited EC50 values against Sclerotinia sclerotiorum comparable to established fungicides like Fluxapyroxad . This suggests that this compound may also possess antifungal potential worth exploring.

Anticancer Activity

The compound's structural features suggest possible interactions with biological targets involved in cancer progression. Research indicates that similar benzamide derivatives can inhibit key enzymes associated with tumor growth and metastasis. For instance, studies on related compounds have shown inhibition of succinate dehydrogenase (SDH), which is crucial in cancer metabolism . This inhibition could lead to reduced tumor viability and proliferation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Cell Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial cell membranes, leading to cell death.

- Receptor Modulation : The ability to interact with various receptors could modulate signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of related compounds:

- Study on Antimicrobial Activity : A series of pyrrole-containing benzamides were synthesized and evaluated for their antibacterial properties against MRSA and E. coli. The most potent derivative showed an MIC of 0.125 µg/mL against MRSA .

- Antifungal Evaluation : Another study focused on pyrazole derivatives that demonstrated significant antifungal activity against Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.